N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a thiazole ring, a cyclopropane carboxamide group, and a chlorobenzyl moiety
Preparation Methods
The synthesis of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of 2-aminothiazole with appropriate aldehydes or ketones.
Introduction of the chlorobenzyl group: This step involves the reaction of the thiazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Formation of the cyclopropane carboxamide: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions
Chemical Reactions Analysis
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately bacterial cell death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can be compared with other thiazole-based compounds:
2-Aminothiazole: A simpler thiazole derivative with broad biological activities, including antimicrobial and anti-inflammatory properties.
Benzothiazole derivatives: These compounds are known for their anti-tubercular and anticancer activities, similar to the compound .
Thiazole-based carboxamides: These compounds share structural similarities and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-11(13)8-18-14(21)7-12-9-23-16(19-12)20-15(22)10-5-6-10/h1-4,9-10H,5-8H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOOJJMRRYXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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